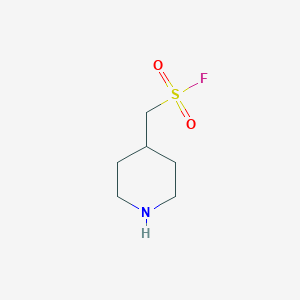

(Piperidin-4-yl)methanesulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO2S |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

piperidin-4-ylmethanesulfonyl fluoride |

InChI |

InChI=1S/C6H12FNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h6,8H,1-5H2 |

InChI Key |

RTHLDHVQHUQNHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Piperidin 4 Yl Methanesulfonyl Fluoride

Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Group

Nucleophilic Substitution Reactions

The sulfur atom in the sulfonyl fluoride group is a strong electrophilic center, readily undergoing nucleophilic substitution. researchgate.net The reaction mechanism can proceed either through a direct, single transition state displacement (akin to an Sₙ2 mechanism) or via a stepwise addition-elimination pathway that involves a trigonal bipyramidal intermediate. researchgate.netnih.gov In these reactions, a nucleophile attacks the sulfur atom, leading to the cleavage of the strong sulfur-fluorine bond and the formation of a new bond between sulfur and the nucleophile. acs.org

A wide array of nucleophiles can react with sulfonyl fluorides. wikipedia.org For instance, they react efficiently with amino acid residues such as lysine, tyrosine, serine, threonine, cysteine, and histidine. wikipedia.orgrsc.orgenamine.net This reactivity makes sulfonyl fluoride-containing molecules valuable as probes in chemical biology. nih.govenamine.net Primary and secondary amines are particularly effective nucleophiles, yielding stable sulfonamides. researchgate.net Alcohols and phenols also react to form sulfonate esters, although these reactions often require basic conditions to enhance the nucleophilicity of the hydroxyl group. nih.gov

| Nucleophile Type | Resulting Product | Typical Reaction Conditions |

|---|---|---|

| Primary Amines (R'-NH₂) | Sulfonamides (R-SO₂-NHR') | Generally proceeds at room temperature in various solvents. researchgate.net |

| Secondary Amines (R'₂NH) | Sulfonamides (R-SO₂-NR'₂) | Similar conditions to primary amines. researchgate.net |

| Alcohols (R'-OH) / Phenols (Ar-OH) | Sulfonates (R-SO₂-OR') / Aryl Sulfonates (R-SO₂-OAr) | Often requires a base to deprotonate the hydroxyl group. nih.gov |

| Amino Acid Residues (e.g., Lys, Tyr, Ser) | Covalently Modified Proteins | Can occur under physiological conditions. rsc.org |

Hydrolysis Pathways

A defining characteristic of sulfonyl fluorides is their considerable stability towards hydrolysis, especially when compared to other sulfonyl halides like sulfonyl chlorides. nih.govmdpi.com This resistance is attributed to the high strength of the S-F bond. nih.govmdpi.com Under neutral or physiological conditions, the rate of hydrolysis is generally slow, allowing sulfonyl fluoride-containing compounds to persist in aqueous environments. researchgate.netresearchgate.netnih.gov However, hydrolysis can occur, particularly under basic conditions where the hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur center to form a sulfonic acid salt. acs.org

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and its Mechanistic Nuances

The reliable and specific reactivity of the sulfonyl fluoride group is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx), a powerful category of click chemistry reactions. sigmaaldrich.comoup.com Introduced by K. Barry Sharpless and colleagues, SuFEx provides a highly efficient and dependable method for creating molecular connections through a sulfur(VI) hub. nih.govuga.edu A key feature of SuFEx is the latent reactivity of the S-F bond, which is exceptionally stable until "activated" under specific catalytic conditions. nih.gov

Proposed Mechanistic Pathways for SuFEx Reactions (e.g., Base-Catalyzed Activation)

While the exact mechanism of SuFEx is still under investigation, it is understood to be a nucleophilic substitution at the sulfur(VI) center. nih.gov The reaction is often facilitated by catalysts that activate either the sulfonyl fluoride electrophile or the incoming nucleophile. acs.org

Base catalysis is a common strategy, particularly for amine and alcohol nucleophiles. Tertiary amine bases, such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can deprotonate the nucleophile, increasing its reactivity toward the sulfonyl fluoride. nih.govnih.gov Computational studies suggest that the base coordinates to the nucleophile, lowering the energy barrier for the substitution reaction. nih.gov More potent organocatalysts, like amidines (e.g., DBU), guanidines (e.g., BTMG), and N-heterocyclic carbenes (NHCs), can further accelerate these reactions, often acting by activating the nucleophile through hydrogen bonding or proton abstraction. nih.govacs.orgnih.gov Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), have also been employed to activate the sulfonyl fluoride group directly, enhancing the electrophilicity of the sulfur atom. nih.govdigitellinc.comhmc.edu

Role of Ancillary Reagents and Additives (e.g., Silicon Coadditives, Fluoride Trapping Agents)

The efficiency and scope of SuFEx reactions can be significantly enhanced by the use of specific additives.

Silicon Coadditives : Silylating agents like hexamethyldisilazane (B44280) (HMDS) are frequently used, especially with alcohol and phenol (B47542) nucleophiles. oup.comnih.gov These reagents convert the hydroxyl group into a silyl (B83357) ether. The subsequent SuFEx reaction is driven by the formation of the highly stable silicon-fluorine (Si-F) bond, which acts as a thermodynamic sink and fluoride scavenger, pushing the reaction to completion. nih.govnih.gov The use of silyl ethers often allows reactions to proceed rapidly and under milder conditions. researchgate.net

Fluoride Trapping Agents : The fluoride ion produced during the substitution can sometimes inhibit the catalyst or participate in side reactions. oup.com In addition to silicon-based reagents, other additives can serve as fluoride traps. For example, in base-catalyzed reactions, the protonated base can form a stable bifluoride salt ([F-H-F]⁻), effectively sequestering the fluoride ion. nih.govbldpharm.com

Scope of SuFEx Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols)

SuFEx chemistry is characterized by its exceptionally broad scope, a hallmark of a true click reaction. It facilitates the reliable connection of molecular modules with high efficiency and fidelity. nih.govuga.edu

Primary and secondary amines are excellent nucleophiles for SuFEx, forming robust sulfonamide linkages. acs.orgbohrium.com The reaction is also highly effective with aryl silyl ethers (generated from phenols) and, with appropriate catalysis, with aryl and alkyl alcohols to yield sulfonates and fluorosulfates. nih.govresearchgate.net The development of new catalytic systems continues to expand the range of compatible nucleophiles to include carbon-based pronucleophiles, further broadening the synthetic utility of SuFEx. nih.gov

| Nucleophile | SuFEx Hub | Product Linkage | Common Activating Reagents/Catalysts |

|---|---|---|---|

| Amines (Primary, Secondary) | R-SO₂F | Sulfonamide (S-N) | Tertiary amines (DABCO), Ca(NTf₂)₂. nih.govhmc.edu |

| Aryl Silyl Ethers | R-SO₂F | Aryl Sulfonate (S-O) | Guanidines (BTMG), Amidines (DBU). nih.govnih.gov |

| Alcohols / Phenols | R-SO₂F | Sulfonate (S-O) | BTMG with HMDS, N-Heterocyclic Carbenes (NHCs). acs.orgnih.gov |

| Alkyl Esters / Amides (as C-pronucleophiles) | Ar-SO₂F | Sulfone (S-C) | LiHMDS. nih.gov |

Intramolecular Reactivity and Cyclization Modes Involving the Sulfonyl Fluoride

(Piperidin-4-yl)methanesulfonyl fluoride possesses a unique structural motif that combines a nucleophilic secondary amine within the piperidine (B6355638) ring and an electrophilic sulfonyl fluoride group, separated by a methylene (B1212753) linker. This arrangement presents the potential for intramolecular reactions, primarily through the nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur center of the sulfonyl fluoride. Such a reaction would lead to the formation of a bicyclic sulfonamide.

The feasibility and rate of this intramolecular cyclization are contingent on several factors, including the conformational energetics of the piperidine ring and the reactivity of the sulfonyl fluoride moiety. The piperidine ring exists predominantly in a chair conformation, with the methanesulfonyl fluoride group occupying either an equatorial or axial position. For the intramolecular reaction to occur, the molecule must adopt a conformation that brings the piperidine nitrogen in close proximity to the sulfur atom, facilitating a nucleophilic attack. This cyclization would result in the formation of a bridged bicyclic compound, a 1-aza-5-sulfonyl-bicyclo[2.2.1]heptane derivative, with the expulsion of a fluoride ion.

The reaction is anticipated to proceed via a nucleophilic substitution mechanism at the sulfur center. The nitrogen atom of the piperidine acts as the nucleophile, attacking the sulfur atom and displacing the fluoride leaving group. The stability of the resulting bicyclic sulfonamide and the activation energy barrier for the cyclization are key determinants of whether this intramolecular pathway is favored over intermolecular reactions. While specific experimental studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the principles of intramolecular reactions of N-sulfonyl compounds provide a basis for predicting this reactivity. For instance, intramolecular cyclizations of N-sulfonylenamines and N-(3-butynyl)-sulfonamides have been reported to yield cyclic sulfonamides, demonstrating the propensity for the nitrogen of a sulfonamide to engage in intramolecular bond formation. rsc.orgrsc.org

The general reactivity of sulfonyl fluorides as electrophiles is well-established. They are known to react with a variety of nucleophiles to form stable sulfonamide, sulfonate ester, or sulfonic acid derivatives. The strong S-F bond contributes to their relative stability compared to other sulfonyl halides, yet they remain sufficiently reactive to engage in reactions with strong nucleophiles like the secondary amine present in the piperidine ring.

Interactive Table: Potential Intramolecular Cyclization Products of this compound

| Starting Material | Proposed Product | Reaction Type |

|---|

Computational and Theoretical Studies of Reaction Mechanisms

While specific computational studies on this compound are not widely available, the application of various theoretical methods can provide significant insights into its reactivity. Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, determine the energetics of reaction pathways, and understand the factors governing chemical transformations.

Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are particularly well-suited for studying the reactivity of molecules like this compound, especially in a solvated environment or within a biological system. nih.govresearchgate.netresearchgate.netrsc.org In a QM/MM approach, the chemically reactive part of the molecule, such as the piperidine nitrogen, the methanesulfonyl fluoride group, and the immediate surrounding atoms, would be treated with a high level of theory (Quantum Mechanics). The remainder of the system, including the solvent molecules, would be described using a less computationally expensive method (Molecular Mechanics).

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reactivity of molecules. DFT calculations can be utilized to study the activation of the S-F and C-S bonds in this compound. chemrxiv.orgresearchgate.net The strength of the S-F bond is a critical factor in the reactivity of sulfonyl fluorides. DFT can be used to calculate the bond dissociation energy (BDE) of the S-F bond, providing a quantitative measure of its stability. researchgate.net

Interactive Table: Illustrative DFT-Calculated Bond Dissociation Energies (BDEs) for a Model Alkyl Sulfonyl Fluoride

| Bond | Method | Basis Set | Calculated BDE (kcal/mol) |

|---|---|---|---|

| S-F | B3LYP | 6-311+G(d,p) | ~110-120 |

| C-S | B3LYP | 6-311+G(d,p) | ~70-80 |

Note: These are representative values for a generic alkyl sulfonyl fluoride and not specific to this compound.

The intramolecular cyclization of this compound involves a nucleophilic attack by the piperidine nitrogen at the sulfur atom of the sulfonyl fluoride. Computational modeling can provide a detailed picture of this fundamental reaction step. Using methods like DFT, it is possible to map out the potential energy surface for the nucleophilic attack.

This would involve locating the transition state structure for the reaction and calculating the associated activation energy. The geometry of the transition state would reveal the arrangement of atoms at the point of highest energy along the reaction coordinate, offering insights into the concerted or stepwise nature of the bond formation and cleavage. Theoretical studies on nucleophilic aromatic substitution and other nucleophilic fluorination reactions have demonstrated the power of computational modeling in understanding these processes. researchgate.net By applying these methods to the intramolecular case of this compound, one could predict the likelihood of cyclization and the factors that might influence its rate, such as the conformational flexibility of the piperidine ring and the electronic nature of the sulfonyl fluoride group.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of sulfonyl fluorides, including piperidinyl derivatives, is poised for a technological revolution through the adoption of flow chemistry and automated platforms. Traditional batch synthesis methods often face challenges related to reaction time, scalability, and safety, particularly when handling reactive intermediates. researchgate.net Flow chemistry offers a compelling solution by enabling reactions in a continuous, controlled manner within a network of tubes and reactors.

An emerging strategy involves the electrochemical oxidative coupling of thiols with a fluoride (B91410) source, such as potassium fluoride, in a continuous-flow system. researchgate.netresearchgate.net This approach has been shown to dramatically reduce reaction times for sulfonyl fluoride synthesis from hours in batch processing to mere minutes in flow. researchgate.net The key advantage lies in the precise control over reaction parameters like temperature, pressure, and residence time, which leads to higher yields and improved safety. researchgate.netresearchgate.net For piperidinyl sulfonyl fluorides, this could mean a more efficient synthesis from the corresponding thiol precursor.

Furthermore, integrating these flow reactors with automated platforms allows for high-throughput screening of reaction conditions and rapid library synthesis of derivatives. A fully telescoped process, where the synthesis of the sulfonyl fluoride is immediately followed by a subsequent reaction, such as a Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, can be achieved without the need for intermediate purification. researchgate.net This streamlined approach is particularly advantageous for producing diverse libraries of (Piperidin-4-yl)methanesulfonyl fluoride analogs for drug discovery and chemical biology applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Fluoride Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | 6 to 36 hours researchgate.net | ~5 minutes researchgate.net |

| Scalability | Limited, potential for exotherms | Easily scalable by extending run time |

| Safety | Handling of potentially unstable reagents in large volumes | Small reaction volumes at any given time, better heat dissipation |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and pressure |

| Integration | Labor-intensive multi-step processes | Amenable to "telescoped" and automated multi-step synthesis researchgate.net |

Exploration of Novel Reactivity Modes for the Sulfonyl Fluoride Group in Complex Systems

The sulfonyl fluoride group is recognized for its unique reactivity profile, balancing stability in aqueous environments with a potent ability to react with various nucleophiles. researchgate.netsigmaaldrich.com While its role as a covalent modifier of serine proteases is well-established, future research is focused on exploring its reactivity with a broader range of biological targets. rsc.org The sulfonyl fluoride moiety is not limited to reacting with serine; it can also form stable covalent bonds with the side chains of threonine, lysine, tyrosine, cysteine, and histidine residues within proteins. rsc.orgenamine.netacs.org

This promiscuous reactivity opens up vast opportunities for designing novel chemical probes and covalent inhibitors based on the this compound scaffold. The piperidine (B6355638) ring can be functionalized to serve as a recognition element, guiding the sulfonyl fluoride "warhead" to specific binding pockets on a target protein. By targeting less-conserved amino acids, researchers can develop highly selective probes and therapeutics.

Future work will likely involve:

Proteome-wide Profiling: Using advanced chemical biology techniques to map the full range of protein targets for this compound derivatives in cellular systems.

Context-Specific Reactivity: Investigating how the local protein microenvironment influences the reactivity and selectivity of the sulfonyl fluoride group towards different nucleophilic residues.

Tunable Reactivity: Systematically modifying the electronic properties of the piperidine ring and its substituents to fine-tune the electrophilicity of the sulfonyl fluoride group, allowing for the development of reagents with tailored reactivity profiles for specific applications. enamine.net

The SuFEx "click chemistry" reaction, which relies on the reliable and selective reactivity of the S(VI)-F bond, further expands the synthetic utility of this functional group, allowing it to act as a versatile connector for building complex molecular architectures. sigmaaldrich.comacs.org

Expanding the Scope of Green Synthetic Methodologies for Piperidinyl Sulfonyl Fluorides

The increasing emphasis on sustainable chemistry is driving the development of environmentally benign methods for synthesizing key chemical motifs. Traditional routes to sulfonyl fluorides often relied on hazardous reagents like sulfuryl fluoride (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂). eurekalert.org Emerging research focuses on safer, more efficient, and greener alternatives.

Recent breakthroughs have demonstrated the synthesis of sulfonyl fluorides from stable and readily available starting materials such as thiols and disulfides. eurekalert.orgresearchgate.net One particularly promising green protocol utilizes potassium fluoride (KF) as the sole fluorine source in combination with a green oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). researchgate.netsciencedaily.com This process is attractive because it avoids harsh reagents and produces only non-toxic salts, such as sodium chloride and potassium chloride, as by-products, significantly reducing the environmental impact. eurekalert.orgsciencedaily.com

Applying these principles to the synthesis of this compound would involve the oxidation of a corresponding piperidin-4-yl-methanethiol or its disulfide derivative in the presence of potassium fluoride. The simplicity and scalability of such methods make them highly suitable for industrial production. eurekalert.org

Table 2: Comparison of Synthetic Reagents for Sulfonyl Fluoride Preparation

| Method | Fluorine Source | Starting Material | By-products | Environmental/Safety Profile |

|---|---|---|---|---|

| Traditional | SO₂F₂ gas or KHF₂ eurekalert.org | Various | Toxic/Corrosive waste | High toxicity and handling difficulty eurekalert.org |

| Green Protocol | Potassium Fluoride (KF) researchgate.net | Thiols, Disulfides researchgate.net | NaCl, KCl eurekalert.org | Low toxicity, minimal environmental impact, safer handling eurekalert.orgsciencedaily.com |

| Deoxyfluorination | Xtalfluor-E® nih.gov | Sulfonic Acids nih.gov | Varies | Uses a bench-stable solid reagent nih.gov |

Advanced Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the piperidine ring can have a profound impact on the biological activity and selectivity of a molecule. While this compound itself is achiral, its derivatives with substituents on the piperidine ring can exist as multiple stereoisomers. The development of advanced stereoselective synthetic methods is crucial for accessing enantiomerically pure versions of these complex derivatives.

Future research will likely leverage established and emerging strategies for asymmetric piperidine synthesis and apply them to this specific scaffold. nih.gov These strategies include:

Hydrogenation of Pyridine (B92270) Precursors: The asymmetric hydrogenation of suitably substituted pyridine precursors using chiral transition-metal catalysts can provide direct access to enantiomerically enriched piperidines. nih.gov

Cyclization Reactions: Diastereoselective and enantioselective cyclization reactions, such as intramolecular hydroamination or reductive amination of acyclic precursors, offer powerful routes to construct the piperidine ring with high stereocontrol. nih.gov

Use of Chiral Building Blocks: Employing enantiopure starting materials, such as N-sulfinyl-δ-amino-β-ketoesters, can serve as a robust method for constructing chiral piperidine intermediates that can then be converted to the desired sulfonyl fluoride derivatives. mdma.ch

By developing these stereoselective routes, chemists can systematically synthesize and evaluate all possible stereoisomers of a substituted this compound derivative, enabling a deeper understanding of structure-activity relationships and the optimization of lead compounds in drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Piperidin-4-yl)methanesulfonyl fluoride, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves sulfonyl chloride intermediates, followed by fluorination. For example, analogous compounds like [1-(chlorosulfonyl)piperidin-4-yl]methyl acetate () are fluorinated using reagents like KF or AgF. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR and LC-MS are critical. Purity >95% is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How does the reactivity of this compound compare to other sulfonyl fluorides in nucleophilic substitution reactions?

- Analysis : The piperidine ring introduces steric hindrance, slowing reactions compared to linear sulfonyl fluorides. However, the electron-withdrawing sulfonyl group enhances electrophilicity. Kinetic studies using F NMR (e.g., in DMSO-d6 at 25°C) show reaction rates with amines (e.g., benzylamine) are 2–3× slower than methane sulfonyl fluoride .

Q. What are the key stability considerations for storing this compound?

- Guidelines : Store under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Hydrolytic degradation occurs rapidly in aqueous buffers (t <1 hr at pH 7.4), forming methanesulfonic acid derivatives. Stability assays via LC-MS monitoring are recommended .

Advanced Research Questions

Q. How can this compound be used to study covalent inhibition of serine hydrolases, and what experimental controls are necessary?

- Protocol : Incubate the compound with target enzymes (e.g., acetylcholinesterase) in PBS (pH 7.4) at 37°C. Use mass spectrometry to confirm adduct formation (e.g., +136 Da shift). Controls: (1) Pre-treat enzymes with reversible inhibitors (e.g., donepezil) to block binding; (2) Use inactive mutants (e.g., S203A acetylcholinesterase) to confirm specificity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?

- Troubleshooting :

- Solubility : Test solubility in assay media (e.g., DMEM + 10% FBS) via nephelometry; use ≤0.1% DMSO to avoid artifacts.

- Membrane permeability : Compare intracellular target engagement (e.g., click chemistry probes) vs. extracellular activity.

- Metabolite interference : Perform LC-MS/MS to identify degradation products in cellular lysates .

Q. How does the fluorinated piperidine moiety influence blood-brain barrier (BBB) penetration in neuropharmacology studies?

- Experimental Design :

- Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure permeability (P).

- Compare logP values (calculated via ChemAxon) with analogs lacking fluorine.

- In vivo PET imaging (e.g., F-labeled derivatives) quantifies brain uptake in rodent models .

Q. What are the implications of methanesulfonyl fluoride adduct "aging" in irreversible enzyme inhibition, and how can reactivation be achieved?

- Mechanistic Insight : Aging refers to the conversion of the initial sulfonyl-enzyme adduct to a dealkylated, non-reactivatable form. Reactivation screens using nucleophiles (e.g., hydroxylamine or K-oximes) in Tris-HCl (pH 8.0) at 25°C can partially restore activity. Time-course assays (0–24 hr) quantify aging kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.